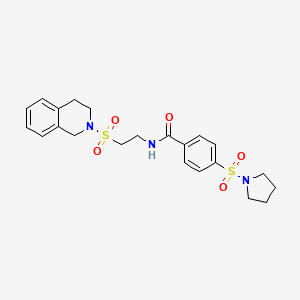
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound featuring multiple functional groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a candidate for diverse scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: This compound can be synthesized from commercially available precursors like 3,4-dihydroisoquinoline and 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride.
Reactions:
Step 1: The synthesis begins with the nucleophilic substitution of 3,4-dihydroisoquinoline with sulfonyl chloride under basic conditions to yield the sulfonamide intermediate.
Step 2: The intermediate then undergoes further nucleophilic attack by ethylamine, forming the ethyl-sulfonyl derivative.
Step 3: This product is then reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride to produce the final compound.
Industrial Production Methods
In an industrial setting, the process would involve large-scale reactors and optimized conditions to maximize yield and purity. Techniques like continuous flow chemistry might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation at the dihydroisoquinoline ring, leading to the formation of an aromatic isoquinoline derivative.
Reduction: Reduction can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution at the benzamide position is possible, allowing for modification of the compound.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reagents: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation yields aromatic isoquinoline derivatives.
Reduction forms corresponding sulfides.
Substitution results in various benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its role as an intermediate in organic synthesis due to its multiple functional groups.
Biology
Potential for biochemical applications, such as enzyme inhibition or receptor binding studies.
Medicine
Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Could be used as a precursor for specialty chemicals or as a functional material in the development of new polymers.
Wirkmechanismus
The compound's effects are mediated through its interaction with various molecular targets:
Enzyme Inhibition: The sulfonyl groups can interact with the active sites of certain enzymes, leading to inhibition.
Receptor Binding: The compound can bind to specific receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Methylthio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with a methylthio group instead of the dihydroisoquinoline moiety.
N-(2-(3,4-Dihydroxyphenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Featuring a catechol group instead of the dihydroisoquinoline moiety.
Uniqueness
The combination of dihydroisoquinoline and pyrrolidin-1-ylsulfonyl groups in N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide provides unique electronic and steric properties, making it distinct from other similar compounds.
That should give a solid foundation for understanding this multifaceted compound. Need any more details?
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c26-22(19-7-9-21(10-8-19)32(29,30)24-13-3-4-14-24)23-12-16-31(27,28)25-15-11-18-5-1-2-6-20(18)17-25/h1-2,5-10H,3-4,11-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGKEGFDSZVGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2845740.png)
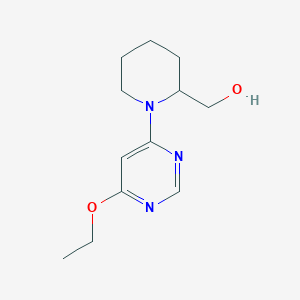
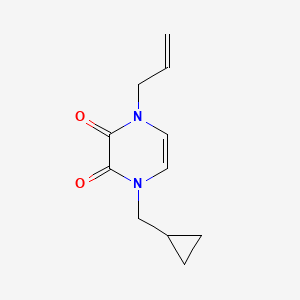
![6-methoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1H-indole](/img/structure/B2845745.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2845746.png)
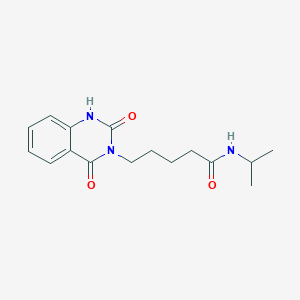
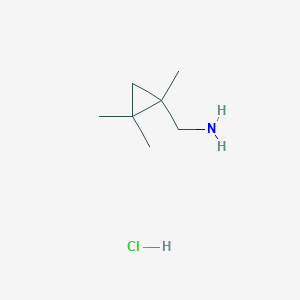
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2845751.png)
![6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2845752.png)
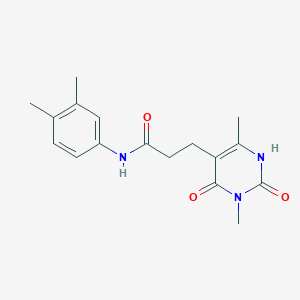
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2845755.png)
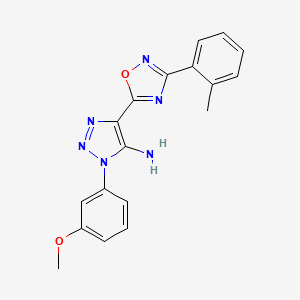
![N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2845758.png)
